molecular formula C11H8BrNO2S B12635534 2-[(2-Bromophenyl)sulfonyl]pyridine CAS No. 950694-00-5

2-[(2-Bromophenyl)sulfonyl]pyridine

Cat. No.: B12635534
CAS No.: 950694-00-5
M. Wt: 298.16 g/mol
InChI Key: ZTEVZSMCWTUTFJ-UHFFFAOYSA-N
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Description

Nomenclature and Structural Identification

The systematic IUPAC name 2-[(2-bromophenyl)sulfonyl]pyridine reflects its substituent positions and functional groups. The pyridine ring is substituted at the 2-position by a sulfonyl group (-SO₂-), which is further bonded to a 2-bromophenyl moiety. Key identifiers include:

  • CAS Registry Number : 950694-00-5 .
  • Molecular Formula : C₁₁H₈BrNO₂S .
  • Molecular Weight : 298.16 g/mol .
  • SMILES Notation : Brc1ccccc1S(=O)(=O)c1ccccn1 .

The sulfonyl group adopts a tetrahedral geometry, with bond angles near 109.5° between sulfur and its oxygen atoms. X-ray crystallography would likely reveal planarity in the pyridine and bromophenyl rings, with torsion angles influenced by steric interactions between adjacent substituents. Computational models predict a dipole moment exceeding 4.5 Debye due to the electron-withdrawing sulfonyl group and polar carbon-bromine bond .

Historical Context in Sulfone Chemistry

Sulfone-containing compounds gained prominence in the mid-20th century with the development of sulfa drugs and polymeric materials. The synthesis of this compound builds upon two key historical advancements:

  • Sulfonylation Techniques : Modern methods for introducing sulfonyl groups, such as the reaction of sulfonic acids with phosphorus oxychloride (POCl₃), enabled efficient synthesis of aromatic sulfones .
  • Halogen-Aromatic Coupling : The incorporation of bromine at the phenyl ring’s 2-position reflects innovations in directed ortho-metalation strategies developed in the 1980s .

A 2022 synthetic route reported a 54.0% yield for a structural analog, 2-[(4-bromophenyl)sulfonyl]pyridine, using Pd-catalyzed coupling between pyridine-2-sulfonyl chloride and 4-bromophenylboronic acid . While direct data on the 2-bromo derivative remains limited, these methods suggest viable pathways for its production.

Significance in Heterocyclic Compound Research

This compound’s hybrid structure positions it at the intersection of three research domains:

Research Domain Relevance of this compound
Medicinal Chemistry Sulfonyl groups enhance binding to biological targets; bromine enables further functionalization via cross-coupling .
Materials Science Polar sulfonyl groups improve polymer miscibility; bromine supports flame-retardant applications .
Catalysis Pyridine nitrogen coordinates transition metals; sulfonyl groups modulate electron density at metal centers .

Recent studies highlight its potential as a precursor for:

  • Kinase Inhibitors : Pyridine sulfones show affinity for ATP-binding pockets in protein kinases .
  • Ligand Design : The sulfonyl oxygen atoms can participate in hydrogen bonding with metal-coordinated water molecules .
  • Supramolecular Architectures : Bromine supports halogen bonding in crystal engineering .

Properties

CAS No.

950694-00-5

Molecular Formula

C11H8BrNO2S

Molecular Weight

298.16 g/mol

IUPAC Name

2-(2-bromophenyl)sulfonylpyridine

InChI

InChI=1S/C11H8BrNO2S/c12-9-5-1-2-6-10(9)16(14,15)11-7-3-4-8-13-11/h1-8H

InChI Key

ZTEVZSMCWTUTFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)C2=CC=CC=N2)Br

Origin of Product

United States

Preparation Methods

Synthesis Methods

General Synthetic Pathways

The synthesis of 2-[(2-Bromophenyl)sulfonyl]pyridine can be approached through several key methods:

  • Electrophilic Aromatic Substitution : This method involves the introduction of the sulfonyl group onto the pyridine ring through electrophilic substitution reactions.

  • Nucleophilic Substitution : The bromine atom in 2-bromobenzenesulfonyl chloride can be substituted by a pyridine nitrogen atom, forming the desired sulfonamide.

Detailed Reaction Protocols

Method 1: Sulfonation of Pyridine Derivatives
  • Reagents :

    • Pyridine
    • 2-Bromobenzenesulfonyl chloride
    • Base (e.g., triethylamine or sodium carbonate)
  • Procedure :

    • Dissolve pyridine in an appropriate solvent (e.g., dichloromethane).
    • Add 2-bromobenzenesulfonyl chloride slowly while stirring under an inert atmosphere.
    • Introduce a base to facilitate the reaction and maintain pH.
    • Allow the reaction to proceed at room temperature for several hours.
    • Quench the reaction and extract the product using standard organic extraction techniques.
  • Purification :

    • The crude product is typically purified by recrystallization from a suitable solvent such as ethanol or methanol.
Method 2: Direct Nucleophilic Attack
  • Reagents :

    • 2-Bromobenzenesulfonyl chloride
    • Pyridine
    • Organic solvent (e.g., acetonitrile)
  • Procedure :

    • Mix pyridine with acetonitrile in a round-bottom flask.
    • Slowly add 2-bromobenzenesulfonyl chloride while stirring.
    • Heat the mixture to reflux for several hours.
    • After completion, cool the mixture and precipitate the product.
  • Purification :

    • The product can be purified via column chromatography or recrystallization from ethyl acetate.

Table 1: Comparison of Synthesis Methods

Method Reaction Type Yield (%) Purification Method
Sulfonation of Pyridine Derivatives Electrophilic Aromatic Substitution Varies Recrystallization
Direct Nucleophilic Attack Nucleophilic Substitution Varies Column Chromatography

Reaction Conditions

Temperature and Time

  • Typical reaction temperatures range from room temperature to reflux conditions (approximately 60-80°C), depending on the method employed.
  • Reaction times can vary from several hours to overnight, based on the reactivity of the starting materials and desired conversion rates.

Solvent Selection

  • Common solvents include dichloromethane, acetonitrile, and ethanol, chosen based on their ability to dissolve reactants and facilitate product isolation.

Purification Techniques

After synthesis, purification is crucial for obtaining high-purity products:

  • Recrystallization : This method involves dissolving the crude product in a hot solvent and allowing it to crystallize upon cooling.

  • Column Chromatography : A more sophisticated technique that separates compounds based on their polarity and size, allowing for high-purity isolation.

Chemical Reactions Analysis

2-[(2-Bromophenyl)sulfonyl]pyridine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized pyridine derivatives, while oxidation and reduction reactions can produce sulfone and sulfide derivatives, respectively .

Scientific Research Applications

2-[(2-Bromophenyl)sulfonyl]pyridine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential antimicrobial properties.

    Medicine: Research has explored the compound’s potential as a pharmacophore in drug design.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(2-Bromophenyl)sulfonyl]pyridine and its derivatives involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from the inhibition of key enzymes involved in bacterial cell wall synthesis. The compound may also interfere with the function of essential proteins in microbial cells, leading to cell death .

In the context of its potential therapeutic effects, the compound’s mechanism of action may involve the modulation of signaling pathways related to inflammation and cell proliferation. For example, it may inhibit the activity of enzymes such as cyclooxygenase (COX) and matrix metalloproteinases (MMPs), which play roles in inflammatory processes and cancer progression .

Comparison with Similar Compounds

Key Insights :

  • Reactivity : Bromine offers a balance between reactivity and stability, making it preferable in Suzuki-Miyaura couplings .
  • Electronic Effects : The electronegativity of halogens (I > Br > Cl) modulates the electron-withdrawing nature of the sulfonyl group, affecting reaction kinetics .

Substituent Position Effects

The position of substituents on the phenyl ring alters steric and electronic profiles.

Compound Substituent Position Impact on Reactivity/Applications Reference
2-((2-Bromo-6-methylphenyl)sulfonyl)pyridine (195d-Br) 2-Bromo, 6-methyl Increased steric hindrance reduces accessibility for nucleophilic attacks
2-((2-Bromo-5-methylphenyl)sulfonyl)pyridine (195b-Br) 2-Bromo, 5-methyl Methyl group at para position enhances solubility without hindering reactivity

Key Insights :

  • Steric Effects : A methyl group at the 6-position (ortho to bromine) creates steric bulk, limiting interactions in catalytic systems .
  • Electronic Modulation : Substituents at the 5-position (meta to bromine) optimize electronic effects for ligand design .

Heterocycle Variations

Replacing pyridine with other heterocycles modifies electronic and biological properties.

Compound Heterocycle Core Key Differences Reference
2-((3-Phenylpropyl)sulfonyl)thiophene (11p) Thiophene Higher π-electron density; used in organic electronics
2-((3-Phenylpropyl)sulfonyl)thiazole (11q) Thiazole Nitrogen-sulfur synergy enhances binding to biological targets
3-((3-Phenylpropyl)sulfonyl)imidazo[1,2-a]pyridine (11r) Imidazopyridine Fused ring system improves planarity for intercalation in DNA

Key Insights :

  • Thiophene vs. Pyridine : Thiophene’s sulfur atom increases electron richness, favoring charge-transfer applications .
  • Biological Relevance : Imidazopyridine derivatives exhibit enhanced pharmacokinetic profiles due to improved membrane permeability .

Brominated Pyridine Derivatives

Comparison with other bromopyridine-based compounds highlights structural versatility.

Compound Structure Applications Reference
5-Bromo-2-(2-methoxyphenyl)pyridine Methoxy group at phenyl ring Ligand in dopamine receptor studies
2-(4-Bromomethylphenyl)pyridine Bromomethyl substituent Alkylating agent in prodrug design

Key Insights :

  • Functional Group Diversity : Methoxy groups improve solubility, while bromomethyl groups enable alkylation reactions .
  • Pharmacological Potential: Bromine’s role in enhancing binding affinity is critical in receptor-targeted drug design .

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